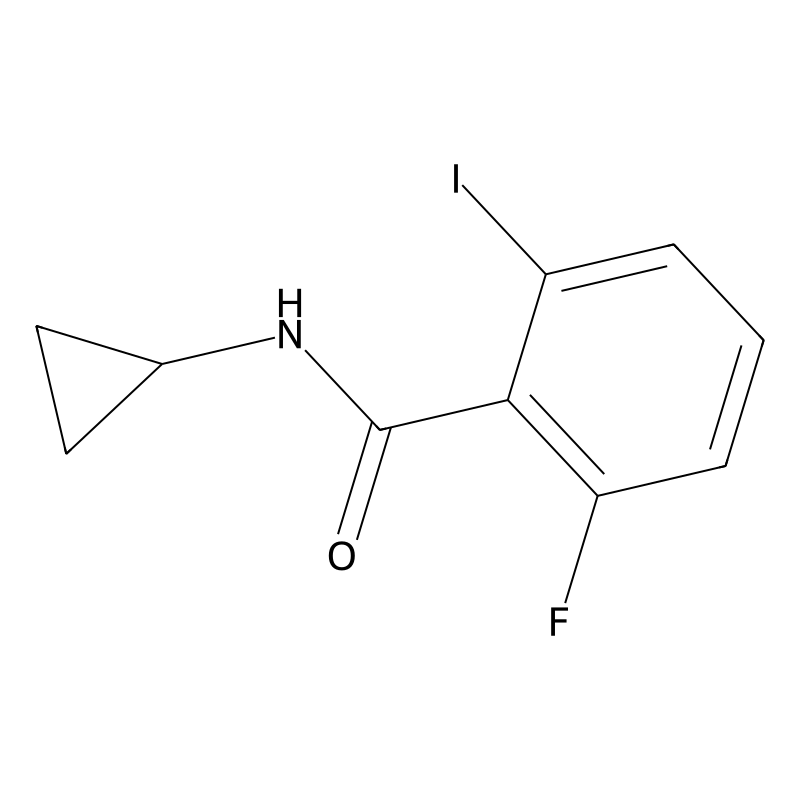

N-Cyclopropyl-2-fluoro-6-iodobenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Cyclopropyl-2-fluoro-6-iodobenzamide is a chemical compound characterized by the molecular formula C10H9FINO. This compound features a benzamide core with a cyclopropyl group, a fluorine atom, and an iodine atom attached at specific positions. The unique arrangement of these substituents contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

- Oxidation and Reduction: Under appropriate conditions, the compound can undergo oxidation or reduction.

- Coupling Reactions: It can engage in coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom is substituted with different groups.

Common reagents used in these reactions include:

- Nucleophilic Substitution: Sodium azide or potassium cyanide.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or sodium borohydride.

- Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

The synthesis of N-Cyclopropyl-2-fluoro-6-iodobenzamide typically involves several key steps:

- Formation of the Benzamide Core: This initial step is achieved by reacting an appropriate aniline derivative with a carboxylic acid derivative.

- Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol.

- Halogenation: The introduction of fluorine and iodine atoms is accomplished through halogenation reactions. Fluorination can be performed using N-fluorobenzenesulfonimide (NFSI), while iodination can be conducted using iodine or N-iodosuccinimide (NIS).

N-Cyclopropyl-2-fluoro-6-iodobenzamide has potential applications in several areas:

- Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

- Material Science: Its unique properties may allow it to be used in creating novel materials with specific functionalities.

Several compounds share structural similarities with N-Cyclopropyl-2-fluoro-6-iodobenzamide, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Cyclopropyl-5-fluoro-2-iodobenzamide | Similar benzamide core with different halogen positions | Different reactivity due to halogen placement |

| N-Cyclopropyl-5-chloro-2-iodobenzamide | Chlorine instead of fluorine | Potentially different biological activity |

| N-Cyclopropyl-4-fluoro-3-bromobenzamide | Bromine instead of iodine | Variations in reactivity due to bromine |

Uniqueness

N-Cyclopropyl-2-fluoro-6-iodobenzamide stands out due to its specific arrangement of substituents, which significantly influences its chemical reactivity and potential biological activity. The combination of both fluorine and iodine atoms provides distinct properties that can be advantageous for various applications, especially in medicinal chemistry .